4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride
Overview
Description
4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C8H10N2O2S·HCl It is a derivative of benzenesulfonamide, featuring an aminomethyl group (-CH2NH2) attached to the benzene ring and a methyl group (-CH3) attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with methylamine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of benzenesulfonic acid derivatives.
Reduction: Reduction reactions can produce aminomethyl derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, interfering with the activity of certain enzymes involved in biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Aminobenzenesulfonamide
4-Methylbenzenesulfonamide
4-(Aminomethyl)benzoic acid
4-(Aminomethyl)pyridine
Properties
IUPAC Name |
4-(aminomethyl)-N-methylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-10-13(11,12)8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWXYMYQDJZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-32-7 | |
Record name | 4-(aminomethyl)-N-methylbenzene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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